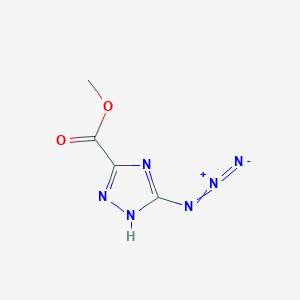

methyl 3-azido-1H-1,2,4-triazole-5-carboxylate

CAS No.: 53566-46-4

Cat. No.: VC18486104

Molecular Formula: C4H4N6O2

Molecular Weight: 168.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53566-46-4 |

|---|---|

| Molecular Formula | C4H4N6O2 |

| Molecular Weight | 168.11 g/mol |

| IUPAC Name | methyl 5-azido-1H-1,2,4-triazole-3-carboxylate |

| Standard InChI | InChI=1S/C4H4N6O2/c1-12-3(11)2-6-4(8-7-2)9-10-5/h1H3,(H,6,7,8) |

| Standard InChI Key | MSHJMHKWBFZBPP-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NNC(=N1)N=[N+]=[N-] |

Introduction

Structural and Chemical Characteristics

The 1,2,4-triazole ring system contains three nitrogen atoms at positions 1, 2, and 4, leaving positions 3 and 5 as carbon centers. In methyl 3-azido-1H-1,2,4-triazole-5-carboxylate, the azido (-N) group at position 3 introduces high reactivity due to its propensity for cycloaddition reactions, while the methyl ester (-COOCH) at position 5 enhances solubility and serves as a leaving group for further derivatization .

Molecular Geometry and Stability

Synthetic Pathways

Precursor-Based Synthesis

A plausible route involves modifying methyl-1H-1,2,4-triazole-3-carboxylate , where the amino group at position 5 is replaced with an azido group. This transformation could proceed via diazotization of a primary amine intermediate (e.g., 5-amino-1H-1,2,4-triazole-3-carboxylic acid) followed by treatment with sodium azide. For example:

-

Nitrosation of the amine using nitrous acid (HNO) to form a diazonium salt.

-

Displacement of the diazonium group with NaN to yield the azide .

One-Step Azide Incorporation

The patent US6642390B2 describes a one-step synthesis of 1,2,3-triazole carboxylic acids from azides and β-ketoesters. While this method targets 1,2,3-triazoles, analogous strategies could be adapted for 1,2,4-triazoles by selecting appropriate starting materials. For instance, reacting a β-ketoester with an azide precursor under basic conditions may yield the target compound, though reaction optimization would be required to control regioselectivity.

Physicochemical Properties

The azido group’s instability necessitates storage at low temperatures (<4°C) and avoidance of mechanical agitation. Spectroscopic characterization would include:

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

Triazole derivatives are pivotal in antiviral and anticancer agents. For example, Ribavirin, a nucleoside analog, is synthesized from methyl-1H-1,2,4-triazole-3-carboxylate . The azido group in methyl 3-azido-1H-1,2,4-triazole-5-carboxylate could enable click chemistry applications, such as Huisgen cycloaddition with alkynes to form 1,2,3-triazole linkages—a key strategy in bioconjugation .

Antimicrobial Agents

Recent studies on pyridine-1,2,4-triazole-1,2,3-triazole hybrids demonstrate potent activity against Staphylococcus aureus and Candida albicans . Introducing an azido group may enhance binding to microbial enzymes like DNA gyrase, as suggested by molecular docking scores of −8.8 to −9.5 kcal/mol for similar compounds .

Future Directions

Further research should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume